N-Salicyloyltryptamine

Vue d'ensemble

Description

N-Salicyloyltryptamine is a synthetic compound that belongs to the class of tryptamine derivatives. It is structurally related to N-benzoyltryptamine and has been studied for its various biological activities, including vasorelaxation, anticonvulsant properties, and potential neuroprotective effects .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the reactivity of tryptamine derivatives.

Biology: It has shown significant vasorelaxant effects, making it a candidate for cardiovascular research.

Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Target of Action

N-Salicyloyltryptamine (STP) primarily targets neuronal cells and smooth muscles . It influences neuronal excitability by acting on ion channels . In smooth muscles, it acts as a neuroprotective and spasmolytic agent .

Mode of Action

This compound interacts with its targets in several ways. It reduces the generation of action potentials in neuronal cells, thereby strongly influencing neuronal excitability . In smooth muscles, it induces vasorelaxation through the activation of the Nitric Oxide/soluble Guanylyl Cyclase (NO/sGC) pathway and reduction of calcium influx .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/sGC pathway . Activation of this pathway leads to vasorelaxation . Additionally, this compound appears to inhibit voltage-gated calcium channels, which results in a reduction of calcium influx .

Result of Action

This compound has several molecular and cellular effects. It causes both endothelium-dependent and -independent relaxation in mesenteric rings . It also reverses some redox and inflammatory parameters induced by Lipopolysaccharides (LPS), including thiol (sulfhydryl) oxidation, superoxide dismutase activation, and morphological changes associated with macrophage activation . Furthermore, it significantly inhibits LPS-induced Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) release, as well as CD40 and TNF-α protein upregulation .

Analyse Biochimique

Biochemical Properties

N-Salicyloyltryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmission. It interacts with several enzymes and proteins, including voltage-gated ion channels such as Na+, Ca2+, and K+ channels . These interactions are crucial for its anticonvulsant properties, as this compound inhibits the transient outward and sustained K+ currents in neuroendocrine cells, thereby reducing neuronal excitability . Additionally, it has been shown to activate the NO/sGC pathway, leading to vasorelaxation through the reduction of calcium influx .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it acts as a neuroprotective agent by preventing the generation of action potentials . In RAW 264.7 macrophages, this compound has been observed to modulate inflammatory responses by inhibiting the activation of ERK 1/2 and NF-κB pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated ion channels and the NO/sGC pathway. By inhibiting Na+, Ca2+, and K+ ion channels, this compound reduces neuronal excitability and prevents the generation of action potentials . Additionally, its activation of the NO/sGC pathway leads to increased nitric oxide levels and subsequent vasorelaxation . These molecular interactions contribute to its anticonvulsant and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it maintains stability and efficacy in reducing neuronal excitability and modulating inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticonvulsant and anti-inflammatory properties without causing cytotoxicity . Higher doses may lead to adverse effects, including loss of cell viability and potential toxicity . These dosage-dependent effects highlight the importance of optimizing therapeutic doses for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmission and inflammation. It interacts with enzymes such as nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC), which are crucial for its vasorelaxant effects . Additionally, its modulation of ion channels and inflammatory pathways suggests involvement in broader metabolic processes that regulate neuronal and immune functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to inhibit voltage-gated ion channels and activate the NO/sGC pathway suggests that it may be localized to regions with high neuronal and vascular activity

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with ion channels and signaling pathways. It is likely to be found in regions of the cell where these channels and pathways are active, such as the plasma membrane and cytoplasm . Its targeting signals and post-translational modifications may direct it to specific compartments or organelles, contributing to its functional activity within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Salicyloyltryptamine can be synthesized by coupling tryptamine with methyl salicylate. The reaction typically involves the use of triethylamine as a base and chloroform as a solvent. The reaction mixture is stirred, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques and automated systems.

Analyse Des Réactions Chimiques

Types of Reactions

N-Salicyloyltryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the indole ring or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

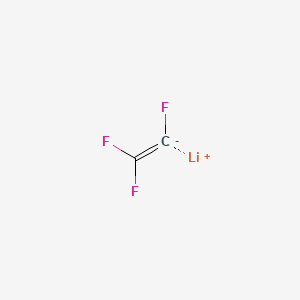

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

N-Salicyloyltryptamine is compared with other tryptamine derivatives such as:

N-Benzoyltryptamine: Similar in structure but differs in its biological activity and potency.

Serotonin: An endogenous tryptamine with neurotransmitter functions, differing significantly in its physiological roles.

Melatonin: Another endogenous tryptamine involved in regulating circadian rhythms.

This compound stands out due to its unique combination of vasorelaxant, anticonvulsant, and neuroprotective properties, making it a versatile compound for research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPYTDZHCNJRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438669 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-98-2 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

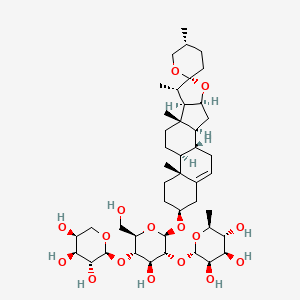

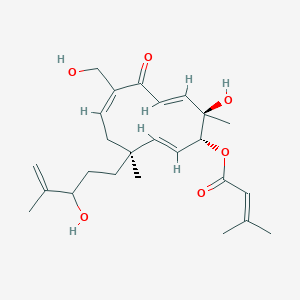

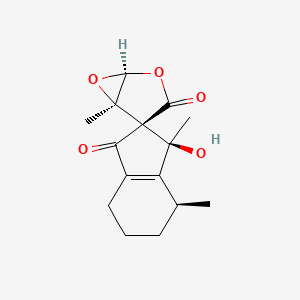

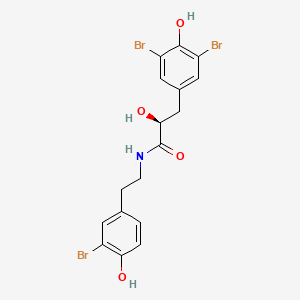

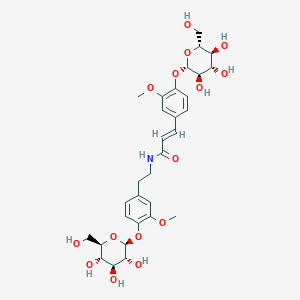

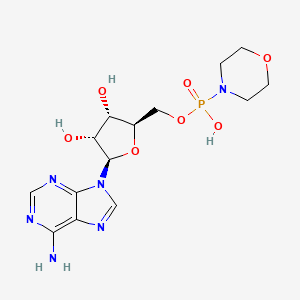

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of N-Salicyloyltryptamine (NST) at the cellular level?

A1: this compound (NST) exerts its effects through multiple mechanisms:

- Vasorelaxation: NST induces vasorelaxation by activating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and inhibiting voltage-gated calcium channels. This dual action contributes to its ability to relax blood vessels. []

- Anticonvulsant Activity: NST displays anticonvulsant properties, possibly by enhancing central GABAergic neurotransmission. This is supported by the observation that flumazenil, a benzodiazepine antagonist, inhibits NST's effect on seizure latency in the pentylenetetrazole model. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a tryptamine analog where the tryptamine nitrogen is acylated with a salicylic acid moiety. The structure was confirmed using standard spectroscopic methods, including nuclear magnetic resonance (NMR) techniques such as COSY (Correlation Spectroscopy), COBY, and HMBC (Heteronuclear Multiple Bond Correlation). []

Q3: Does this compound possess anti-inflammatory properties? If so, what are the potential mechanisms involved?

A3: Yes, NST exhibits anti-inflammatory effects. In a carrageenan-induced peritonitis model, NST significantly reduced leukocyte migration to the peritoneal cavity. Furthermore, it demonstrated antioxidant activity by decreasing myeloperoxidase and catalase activities, as well as reducing nitrite and thiobarbituric acid reactive species levels. These findings suggest that NST's anti-inflammatory action might involve modulating neutrophil migration and scavenging reactive oxygen species. []

Q4: Has this compound demonstrated efficacy in any in vivo models of disease?

A4: Yes, NST has shown promising results in several animal models:

- Antinociception: NST reduced pain responses in mice subjected to formalin and acetic acid-induced writhing tests, indicating its potential as an analgesic. []

- Anti-edema: NST significantly inhibited edema induced by various agents, including carrageenan, dextran, compound 48/80, histamine, serotonin, capsaicin, and prostaglandin E2, in rodent models. Its ability to attenuate compound 48/80-induced mast cell degranulation suggests that its anti-edematogenic effect might involve inhibiting mast cell activation. []

- Anticonvulsant Activity: NST exhibited anticonvulsant properties in rodent models of seizures induced by pentylenetetrazole and picrotoxin, further supporting its potential therapeutic utility in epilepsy. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)

![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)

![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)